molecular formula C15H15N3O2 B5500205 5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione

5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione

Cat. No.: B5500205
M. Wt: 269.30 g/mol
InChI Key: FIYHJTIJZUQAJY-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.116426730 g/mol and the complexity rating of the compound is 458. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Novel N-benzyl Aplysinopsin Analogs : A series of novel analogs, including those related to "5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione," were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Compounds exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, highlighting their potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Coordination Polymers

  • Structural and Functional Applications : Research on coordination polymers based on related chemical frameworks revealed their potential for luminescent and magnetic properties. Such studies are crucial for developing materials with specific photophysical and magnetic applications, contributing to advancements in materials science (He et al., 2020).

Catalysis

  • Cu(I) Complexes Catalysis : The intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands is an area of significant interest. This catalytic activity demonstrates the utility of such compounds in organic synthesis, particularly in forming cyclic structures with high efficiency and selectivity (Pouy et al., 2012).

Radio-Sensitizing Agents

  • Potential as Radio-Sensitizing Agents : A series of compounds including "this compound" analogs were evaluated for their radiosensitization activity against cancer cell lines, identifying several as potent radiosensitizers. This research opens avenues for enhancing the efficacy of radiotherapy in cancer treatment (Reddy et al., 2010).

Chemical Synthesis and Reactivity

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential GSK-3 inhibitors showcases the chemical versatility and potential therapeutic applications of compounds within the same class as "this compound" (Kamila & Biehl, 2012).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

(5E)-5-[(1-propan-2-ylindol-3-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9(2)18-8-10(11-5-3-4-6-13(11)18)7-12-14(19)17-15(20)16-12/h3-9H,1-2H3,(H2,16,17,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYHJTIJZUQAJY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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